![molecular formula C15H22N2O2 B1324413 Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate CAS No. 234082-05-4](/img/structure/B1324413.png)
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate
Overview
Description
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate (EDMB) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of piperazine and is used as a building block for the synthesis of other compounds. EDMB has been found to have a wide range of biochemical and physiological effects, and it is becoming increasingly popular for laboratory experiments.
Scientific Research Applications
Antiplatelet Activity
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives have been researched for their potential antiplatelet activity. A study by Chen et al. (2008) demonstrated that certain derivatives of this compound can effectively inhibit PAR4-mediated platelet aggregation, which is crucial in developing novel antiplatelet drugs (Chen et al., 2008).
Anti-Juvenile Hormone Activity
Research by Furuta et al. (2010) highlighted the use of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives in controlling juvenile hormone levels in silkworms. This is significant for understanding hormone regulation in insects, which can have applications in pest control (Furuta et al., 2010).
Synthesis of Potential Metabolites
Sunthankar et al. (1993) focused on synthesizing potential metabolites of this compound, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Sunthankar et al., 1993).
Crystal Structure Analysis
The compound has also been the subject of crystal structure analysis, as seen in the work by Wang et al. (2011), which helps in understanding its chemical properties and potential for forming various derivatives (Wang et al., 2011).
Biological Activity Studies
Various studies have explored the biological activity of derivatives of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. For instance, research on its anti-juvenile hormone activity and potential as a corrosion inhibitor provides insights into its diverse applications in biochemistry and materials science (Yamada et al., 2016), (Elayyachy et al., 2005).
properties
IUPAC Name |
ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONFTHLRKSAHN-TXEJJXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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